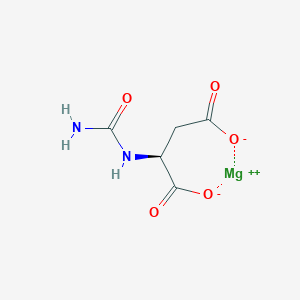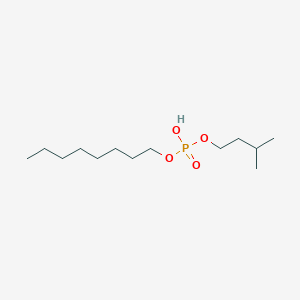
(3beta)-3-Hydroxy-17-oxoandrost-5-en-7-yl propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3beta)-3-Hydroxy-17-oxoandrost-5-en-7-yl propanoate is a steroidal compound derived from androstane. It is characterized by the presence of a hydroxyl group at the 3-beta position, a keto group at the 17 position, and a propanoate ester at the 7 position. This compound is of interest due to its potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3beta)-3-Hydroxy-17-oxoandrost-5-en-7-yl propanoate typically involves the following steps:
Starting Material: The synthesis begins with a suitable androstane derivative.
Hydroxylation: Introduction of the hydroxyl group at the 3-beta position can be achieved through selective hydroxylation reactions.
Oxidation: The keto group at the 17 position is introduced via oxidation reactions using reagents such as chromium trioxide or pyridinium chlorochromate.
Esterification: The propanoate ester is formed by reacting the intermediate with propanoic anhydride or propanoic acid in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk Hydroxylation: Utilizing large reactors for the hydroxylation step.
Controlled Oxidation: Employing continuous flow reactors for the oxidation step to maintain consistent reaction conditions.
Efficient Esterification: Using automated systems for the esterification step to ensure precise control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
(3beta)-3-Hydroxy-17-oxoandrost-5-en-7-yl propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-beta position can be oxidized to form a keto group.
Reduction: The keto group at the 17 position can be reduced to form a hydroxyl group.
Substitution: The propanoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide, pyridinium chlorochromate, or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of a diketone derivative.
Reduction: Formation of a diol derivative.
Substitution: Formation of substituted esters or amides.
Aplicaciones Científicas De Investigación
(3beta)-3-Hydroxy-17-oxoandrost-5-en-7-yl propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex steroidal compounds.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects in hormone-related disorders.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a precursor for other bioactive compounds.
Mecanismo De Acción
The mechanism of action of (3beta)-3-Hydroxy-17-oxoandrost-5-en-7-yl propanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with steroid hormone receptors, influencing gene expression and cellular functions.
Pathways Involved: It can modulate pathways related to hormone signaling, metabolism, and cellular proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Epiandrosterone: A steroid hormone with weak androgenic activity, structurally similar but lacking the propanoate ester.
Androstenedione: A precursor to testosterone and estrone, differing in the position and type of functional groups.
Uniqueness
(3beta)-3-Hydroxy-17-oxoandrost-5-en-7-yl propanoate is unique due to the presence of the propanoate ester at the 7 position, which may confer distinct biological activities and chemical properties compared to other similar steroidal compounds.
Propiedades
Número CAS |
216062-81-6 |
|---|---|
Fórmula molecular |
C22H32O4 |
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
[(3S,7R,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] propanoate |
InChI |
InChI=1S/C22H32O4/c1-4-19(25)26-17-12-13-11-14(23)7-9-21(13,2)16-8-10-22(3)15(20(16)17)5-6-18(22)24/h12,14-17,20,23H,4-11H2,1-3H3/t14-,15-,16-,17-,20-,21-,22-/m0/s1 |
Clave InChI |
VBXHTTHHRPGGOW-YHSLUMHMSA-N |
SMILES isomérico |
CCC(=O)O[C@H]1C=C2C[C@H](CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CCC(=O)[C@]4(CC3)C)C)O |
SMILES canónico |
CCC(=O)OC1C=C2CC(CCC2(C3C1C4CCC(=O)C4(CC3)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![10-Methoxyspiro[4.5]deca-6,9-dien-8-one](/img/structure/B13817638.png)

![N~4~,N~4~,2,3-Tetramethyl[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13817643.png)
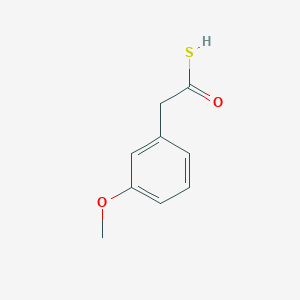

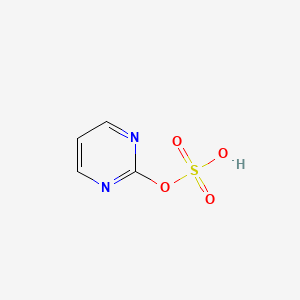
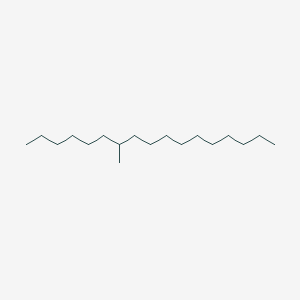
![4,11-Diamino-2-(2-butoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione](/img/structure/B13817689.png)

![10H-azepino[1,2-a]benzimidazol-10-one](/img/structure/B13817705.png)
